![molecular formula C14H12Cl2N2O4 B1226483 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine](/img/structure/B1226483.png)
3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine is a dichlorobenzene.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine and its derivatives have been utilized in various chemical synthesis processes. For instance, derivatives of 3-nitropyridine, including those related to the chemical , undergo dehydro-methylamination in solutions like potassium permanganate in liquid methylamine. This reaction is part of broader research on the chemical reactivity and synthesis of nitropyridines (Szpakiewicz & Wolniak, 1999).
Pharmacological Applications
Some derivatives of this compound have been discovered to be potent and selective sphingosine-1-phosphate 4 receptor (S1P₄-R) agonists, hinting at their potential therapeutic utility in various diseases such as autoimmune diseases, viral infections, and thrombocytopenia. This discovery was made through systematic structure-activity relationships studies and high-throughput screening, marking the compound as a promising pharmacological tool (Guerrero et al., 2012).
Anticancer Research
Research in the domain of anticancer agents has also seen the utilization of related nitropyridine derivatives. These derivatives have shown effects on the proliferation and mitotic index of cultured cells and survival rates in mice bearing specific leukemia. These findings are crucial in the development of new anticancer agents and understanding the biological activity of these compounds (Temple et al., 1983).
Herbicidal Activities
The herbicidal potential of phenoxypyridines, a group to which 3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine is closely related, has been extensively studied. Some derivatives have shown remarkable herbicidal effects, particularly against certain types of weeds, indicating the compound’s utility in agricultural chemistry (Fujikawa et al., 1970).
Propriétés
Nom du produit |
3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine |
|---|---|
Formule moléculaire |
C14H12Cl2N2O4 |
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine |
InChI |
InChI=1S/C14H12Cl2N2O4/c1-9-2-4-13(14(17-9)18(19)20)22-7-6-21-12-5-3-10(15)8-11(12)16/h2-5,8H,6-7H2,1H3 |
Clé InChI |
UCNNLUFXUJQOTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



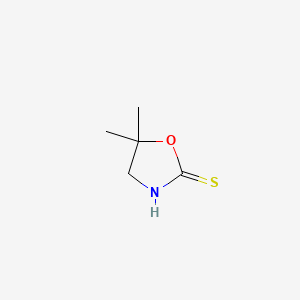
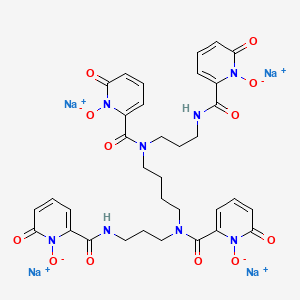
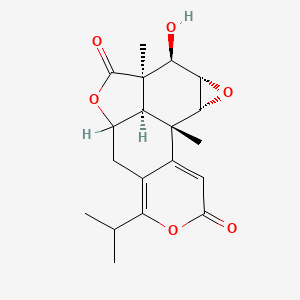
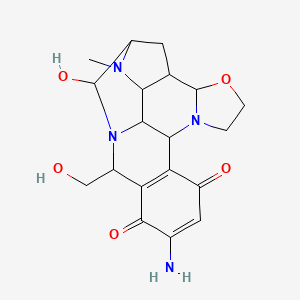
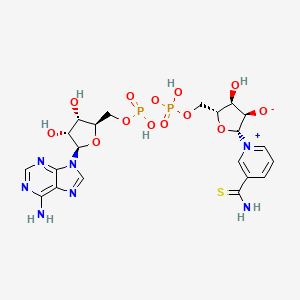
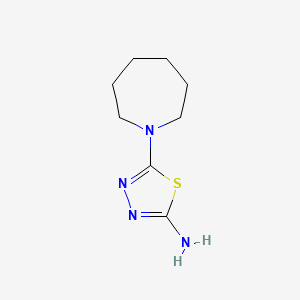



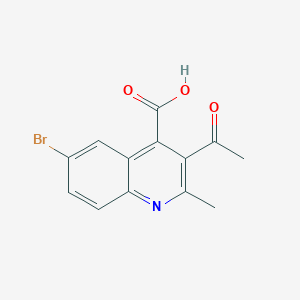

![2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B1226418.png)
![1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione](/img/structure/B1226420.png)
![N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B1226425.png)